

# Sofosbuvir: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sofosbuvir**, marketed under the brand name Sovaldi among others, is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral (DAA) agent, it has revolutionized therapy by offering a highly effective and well-tolerated oral regimen.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to **sofosbuvir**.

#### **Chemical Structure and Identifiers**

**Sofosbuvir** is a nucleotide analog prodrug.[3] Its chemical structure is designed to facilitate oral bioavailability and efficient delivery to the liver, the primary site of HCV replication.



| Identifier        | Value                                                                                                                                                |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[4] |
| SMILES String     | CINVALID-LINKNINVALID-LINK (OC[C@@H]1INVALID-LINK N2C=CC(=O)NC2=O) (C)F">C@HO)OC3=CC=CC=C3[5]                                                        |
| CAS Number        | 1190307-88-0[4]                                                                                                                                      |
| Molecular Formula | C22H29FN3O9P[4][6]                                                                                                                                   |
| PubChem CID       | 45375808[4]                                                                                                                                          |

## **Physicochemical Properties**

The physical and chemical properties of **sofosbuvir** are crucial for its formulation, absorption, and distribution.

| Property         | Value                                                                          |
|------------------|--------------------------------------------------------------------------------|
| Molecular Weight | 529.45 g/mol [7]                                                               |
| Appearance       | White to off-white crystalline solid[8]                                        |
| Melting Point    | 94–125 °C (depends on crystalline polymorph)<br>[8]                            |
| Solubility       | ≥ 2 mg/mL across the pH range of 2-7.7 at 37 °C; slightly soluble in water.[9] |
| рКа              | 9.3                                                                            |
| LogP             | 1.62                                                                           |

## **Mechanism of Action**



**Sofosbuvir** is a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][10] It acts as a chain terminator, halting the synthesis of viral RNA.[11]



Click to download full resolution via product page

Caption: Mechanism of action of sofosbuvir.

#### **Metabolic Activation Pathway**

**Sofosbuvir** is a prodrug that requires intracellular metabolism to its active triphosphate form, GS-461203.[11][12] This multi-step process occurs within hepatocytes and is catalyzed by several host enzymes.





Click to download full resolution via product page

Caption: Metabolic activation of sofosbuvir.

# Experimental Protocols NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Methodology:



- Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 20 mM HEPES, pH 8.0), divalent cations (e.g., 1.5 mM MnCl2), a reducing agent (e.g., 1 mM DTT), ribonucleotides (GTP, CTP, ATP, and UTP), a labeled nucleotide (e.g., [α-33P]UTP), an RNA template/primer, and purified recombinant NS5B polymerase.[13][14]
- Compound Addition: Sofosbuvir or other test compounds are serially diluted and added to the reaction mixture.
- Initiation and Incubation: The reaction is initiated by the addition of the NS5B enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
- Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.
- Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.
- Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated.



Click to download full resolution via product page

**Caption:** NS5B polymerase inhibition assay workflow.

#### **HCV Replicon Assay**

This cell-based assay measures the antiviral activity of a compound against HCV replication in a cellular context.

Methodology:



- Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons typically contain a reporter gene, such as luciferase, to quantify viral replication.[15]
- Compound Treatment: The cells are treated with serial dilutions of **sofosbuvir** or other test compounds.
- Incubation: The treated cells are incubated for a period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to take place.
- Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The signal from the reporter gene is proportional to the level of HCV RNA replication.
- Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells.
- Data Analysis: The concentration of the compound that inhibits 50% of HCV replication (EC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the selectivity index (CC50/EC50).[15]



Click to download full resolution via product page

Caption: HCV replicon assay workflow.

#### Conclusion



**Sofosbuvir**'s well-defined chemical structure and favorable physicochemical properties contribute to its success as an oral antiviral agent. Its targeted mechanism of action as a prodrug that inhibits the HCV NS5B polymerase with high specificity provides a potent and safe therapeutic option for patients with chronic hepatitis C. The experimental protocols outlined in this guide are fundamental for the continued research and development of novel antiviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sofosbuvir Wikipedia [en.wikipedia.org]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sofosbuvir | C22H29FN3O9P | CID 45375808 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sofosbuvir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. drugs.com [drugs.com]
- 7. Sofosbuvir Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 8. acs.org [acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sofosbuvir Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 12. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking PMC [pmc.ncbi.nlm.nih.gov]



- 14. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Sofosbuvir: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194449#sofosbuvir-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com